molecular formula C30H22O16 B8257863 Acuminatanol

Acuminatanol

Cat. No.: B8257863
M. Wt: 638.5 g/mol
InChI Key: AULZIDZAMMOASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Natural Extraction: : Acuminatanol can be extracted from specific plant sources, particularly from Trichoscypha acuminata . The extraction process involves isolating the compound from the plant material using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Synthesis: : this compound can also be synthesized through organic synthesis methods. Starting from simple raw materials, a series of controlled chemical reactions are carried out to produce this compound . The exact synthetic routes and reaction conditions are not widely documented, but they typically involve multiple steps of organic reactions under specific conditions to achieve the desired product.

Chemical Reactions Analysis

Acuminatanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions of this compound can yield reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Acuminatanol is unique due to its specific chemical structure and biological activities. Similar compounds include:

Compared to these compounds, this compound is distinguished by its unique diterpene structure and its specific biological activities, particularly its ability to modulate the MUC1-C/PD-L1 axis in cancer cells.

Properties

IUPAC Name

3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZIDZAMMOASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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